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Compound of Interest

(2,4,6-Trichloropyrimidin-5-
Compound Name:
yl)methanol

Cat. No.: B591515

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis,
and potential applications of (2,4,6-Trichloropyrimidin-5-yl)methanol. The information is
intended to support research and development activities in medicinal chemistry, chemical
biology, and drug discovery.

Molecular Structure and Properties

(2,4,6-Trichloropyrimidin-5-yl)methanol is a substituted pyrimidine characterized by three
chlorine atoms and a hydroxymethyl group attached to the pyrimidine ring. This substitution
pattern imparts distinct chemical properties that make it a versatile intermediate in organic
synthesis.
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Property Value

IUPAC Name (2,4,6-Trichloropyrimidin-5-yl)methanol
CAS Number 1260682-15-2

Molecular Formula CsHsCIsN20

Molecular Weight 213.45 g/mol

Canonical SMILES C1(=C(N=C(N=C1cnhcnecnco
Physical Description Solid (predicted)

Solubilit Soluble in organic solvents such as methanol,
olubility '
ethanol, and dichloromethane.

Synthesis

The synthesis of (2,4,6-Trichloropyrimidin-5-yl)methanol can be achieved in a two-step
process starting from barbituric acid. The first step involves the formation of the key
intermediate, 2,4,6-trichloropyrimidine-5-carbaldehyde, which is subsequently reduced to the
desired alcohol.

Experimental Protocol: Synthesis of 2,4,6-
Trichloropyrimidine-5-carbaldehyde

This protocol is adapted from established Vilsmeier-Haack reaction procedures for the
synthesis of the aldehyde precursor.

Materials:

Barbituric acid

Phosphorus oxychloride (POCIs)

N,N-Dimethylformamide (DMF)

e Ice
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e Sodium metabisulfite (for purification)
e Round-bottom flask (3-necked)

e Mechanical stirrer

» Reflux condenser

e Dropping funnel

e Buchner funnel

Procedure:

 In a 3-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and
dropping funnel, cautiously add phosphorus oxychloride (POCI3) to N,N-Dimethylformamide
(DMF) while cooling in an ice bath. The molar ratio of POCIs to barbituric acid should be in
the range of 7:1 to 10:1.

e Slowly add barbituric acid to the reaction mixture.

» After the addition is complete, gradually raise the temperature to 50°C and maintain it for 6
hours.

o Further, increase the temperature to 85°C and continue the reaction for 20 hours, monitoring
the reaction progress.

e Upon completion, cool the reaction mixture and carefully pour it onto crushed ice to
precipitate the product.

o Collect the yellowish-white precipitate of 2,4,6-trichloro-pyrimidine-5-carbaldehyde by
filtration using a Buchner funnel.

» Purify the crude product by treatment with sodium metabisulfite.
» Dry the purified product. A yield of approximately 46% can be expected.

Quantitative Data for Precursor Synthesis:
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Parameter

Value

Starting Material

Barbituric acid

Reagents

POCIs, DMF

Molar Ratio (POCIs:Barbituric Acid)

7:1to 10:1

Reaction Temperature

50°C, then 85°C

Reaction Time

6 hours at 50°C, 20 hours at 85°C

Product 2,4,6-trichloropyrimidine-5-carbaldehyde
Yield ~46%
Melting Point 130-131°C

Experimental Protocol: Reduction to (2,4,6-
Trichloropyrimidin-5-yl)methanol

This is a general protocol for the reduction of the aldehyde to the alcohol. The choice of

reducing agent and reaction conditions may require optimization.

Materials:

2,4,6-Trichloropyrimidine-5-carbaldehyde

e Reducing agent (e.g., Sodium borohydride (NaBHa4), Lithium aluminum hydride (LiAlH4))

¢ Anhydrous solvent (e.g., Methanol, Ethanol, Tetrahydrofuran (THF))

e Round-bottom flask

e Magnetic stirrer

o Work-up reagents (e.g., water, dilute acid)

o Extraction solvent (e.g., Ethyl acetate, Dichloromethane)

e Drying agent (e.g., Anhydrous sodium sulfate)
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Rotary evaporator

Procedure:

Dissolve 2,4,6-trichloropyrimidine-5-carbaldehyde in an appropriate anhydrous solvent in a
round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution in an ice bath.

Slowly add the reducing agent (e.g., NaBHa4) portion-wise to the stirred solution.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Once the reaction is complete, carefully quench the reaction by the slow addition of water or
dilute acid.

Extract the product into an organic solvent.

Wash the organic layer with brine, dry over an anhydrous drying agent, and filter.

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude
product.

Purify the product by column chromatography or recrystallization as needed.

Spectroscopic Characterization

Detailed experimental spectroscopic data for (2,4,6-Trichloropyrimidin-5-yl)methanol is not

readily available in the public domain. The following tables provide predicted NMR data.

Predicted *H NMR Data:

Chemical Shift Lo . .
Multiplicity Integration Assignment

(ppm)

~4.8 Singlet 2H -CHz- (methylene)

~5.5 Singlet 1H -OH (hydroxyl)
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Predicted 3C NMR Data:

Chemical Shift (ppm) Assignment

~60 -CHz- (methylene)

120 C5 (carbon attached to the hydroxymethyl
group)

~160 C2, C4, C6 (carbons attached to chlorine)

Potential Applications in Drug Development

The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming
the core of many approved drugs.[1][2][3] Substituted pyrimidines are known to exhibit a wide
range of biological activities, including anticancer, antiviral, and antimicrobial effects.[4]

The three reactive chlorine atoms on the pyrimidine ring of (2,4,6-Trichloropyrimidin-5-
yl)methanol offer multiple sites for nucleophilic substitution, allowing for the facile generation
of diverse chemical libraries. The primary alcohol functional group provides a handle for further
derivatization, such as esterification or etherification.

Potential Therapeutic Targets:

Given the prevalence of pyrimidine cores in kinase inhibitors, it is plausible that derivatives of
(2,4,6-Trichloropyrimidin-5-yl)methanol could be investigated as modulators of various
protein kinases involved in cell signaling pathways. These pathways are often dysregulated in
diseases such as cancer.
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Synthesis of (2,4,6-Trichloropyrimidin-5-yl)methanol
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(POCI3, DMF)

2,4,6-Trichloropyrimidine-5-carbaldehyde

Reduction
(e.g., NaBH4)

(2,4,6-Trichloropyrimidin-5-yl)methanol
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Caption: Synthetic pathway for (2,4,6-Trichloropyrimidin-5-yl)methanol.

Logical Relationship for Drug Discovery Potential
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Drug Discovery Potential
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Caption: Workflow for exploring the therapeutic potential of the title compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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